molecular formula C16H15N3O2 B2416089 6-[(2-Ethylanilino)methyl]pyrrolo[3,4-b]pyridine-5,7-dione CAS No. 867040-87-7

6-[(2-Ethylanilino)methyl]pyrrolo[3,4-b]pyridine-5,7-dione

Cat. No. B2416089
CAS RN: 867040-87-7
M. Wt: 281.315
InChI Key: CSQGCQGIEWNHIZ-UHFFFAOYSA-N
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Description

6-[(2-Ethylanilino)methyl]pyrrolo[3,4-b]pyridine-5,7-dione, also known as ETP-46321, is a pyrrolopyridine kinase inhibitor. It is a nitrogen-containing heterocyclic compound . The molecular formula of this compound is C16H15N3O2 and it has a molecular weight of 281.315.


Synthesis Analysis

The synthesis of pyrrolopyridine derivatives, including this compound, often involves the use of preformed pyrazole or pyridine . The first monosubstituted 1H-pyrrolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . More detailed synthesis methods are not available in the search results.

Scientific Research Applications

Synthesis Techniques

Research has demonstrated various synthesis techniques for related pyrrolidine-2,4-dione derivatives, which are valuable for their potential applications in medicinal chemistry and material science. For instance, methods for synthesizing pyrrolidine-2,4-diones (tetramic acids) through heating their derivatives with water or nitromethane have been outlined, revealing pathways for creating these compounds and their anhydro-derivatives (Mulholland, Foster, & Haydock, 1972). Another study discussed the synthesis of novel 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives, highlighting their aromatic nature and potential for autorecycling oxidation of amines and alcohols (Mitsumoto & Nitta, 2004).

Antiviral Properties

The antiviral evaluation of similar compounds, such as 6-(p-ethylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7-dione, against influenza viruses types A and B, indicates a significant area of research for these derivatives. These compounds have shown promising results in vitro without cytotoxic effects, suggesting their potential as antiviral agents (Rashan, Ahmed, Hussein, Al-khayat, & Al-Omar, 1989).

Advanced Material Applications

The development of novel materials, such as alcohol-soluble n-type conjugated polyelectrolytes for electron transport layers in polymer solar cells, showcases the utility of pyrrolo[3,4-c]pyrrole-1,4-dione derivatives. These materials enhance power conversion efficiency by facilitating electron extraction and reducing exciton recombination, demonstrating the compound's relevance in the field of renewable energy (Hu et al., 2015).

properties

IUPAC Name

6-[(2-ethylanilino)methyl]pyrrolo[3,4-b]pyridine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-2-11-6-3-4-8-13(11)18-10-19-15(20)12-7-5-9-17-14(12)16(19)21/h3-9,18H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQGCQGIEWNHIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NCN2C(=O)C3=C(C2=O)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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